N,5-dimethyl-1,3-thiazol-2-amine hydrochloride N,5-dimethyl-1,3-thiazol-2-amine hydrochloride
Brand Name: Vulcanchem
CAS No.: 2243507-93-7
VCID: VC5020709
InChI: InChI=1S/C5H8N2S.ClH/c1-4-3-7-5(6-2)8-4;/h3H,1-2H3,(H,6,7);1H
SMILES: CC1=CN=C(S1)NC.Cl
Molecular Formula: C5H9ClN2S
Molecular Weight: 164.65

N,5-dimethyl-1,3-thiazol-2-amine hydrochloride

CAS No.: 2243507-93-7

Cat. No.: VC5020709

Molecular Formula: C5H9ClN2S

Molecular Weight: 164.65

* For research use only. Not for human or veterinary use.

N,5-dimethyl-1,3-thiazol-2-amine hydrochloride - 2243507-93-7

Specification

CAS No. 2243507-93-7
Molecular Formula C5H9ClN2S
Molecular Weight 164.65
IUPAC Name N,5-dimethyl-1,3-thiazol-2-amine;hydrochloride
Standard InChI InChI=1S/C5H8N2S.ClH/c1-4-3-7-5(6-2)8-4;/h3H,1-2H3,(H,6,7);1H
Standard InChI Key OQPBXGAJPGXLAN-UHFFFAOYSA-N
SMILES CC1=CN=C(S1)NC.Cl

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s core consists of a 1,3-thiazole ring system, a heterocycle renowned for its electronic diversity and biological relevance. Key structural features include:

  • Methyl substitution at C5: Introduces steric bulk and modulates electron density across the ring.

  • N-Methylation at the 2-amino group: Reduces basicity compared to primary amines, altering interaction profiles with biological targets.

  • Hydrochloride salt formation: Improves aqueous solubility, critical for in vitro assays and formulation development .

Physicochemical Characteristics

While experimental data specific to N,5-dimethyl-1,3-thiazol-2-amine hydrochloride are scarce, properties can be extrapolated from analogous thiazoles:

PropertyEstimated Value/BehaviorBasis for Estimation
Molecular Weight180.67 g/molC₅H₉N₂S·HCl stoichiometry
Solubility in Water>50 mg/mL (25°C)Hydrochloride salt precedence
LogP (Partition Coefficient)1.2–1.8Methyl groups increase lipophilicity
Melting Point210–230°C (decomposes)Thermal stability of thiazoles

Synthesis and Optimization

Hantzsch Thiazole Synthesis

The most feasible route involves adapting the classic Hantzsch thiazole formation, as demonstrated in related systems :

  • Thiourea precursor preparation: React 2,5-dimethylphenylthiourea with monochloroacetic acid in aqueous potassium carbonate.

  • Cyclization: Acidify the intermediate to pH 6 with acetic acid, facilitating ring closure under mild conditions to avoid side reactions.

  • N-Methylation: Treat the resulting 2-aminothiazole with methyl iodide in the presence of a base (e.g., K₂CO₃) in DMF at 60–80°C.

  • Salt formation: Bubble hydrogen chloride gas through a solution of the free base in anhydrous ether to precipitate the hydrochloride salt.

Key parameters influencing yield and purity:

  • Temperature control: Excessive heat during cyclization promotes hydrolysis of the thiazole ring.

  • Solvent selection: Polar aprotic solvents (DMF, DMSO) enhance N-methylation efficiency.

  • Purification: Sequential recrystallization from ethanol/water mixtures typically achieves >95% purity.

Biological Activity and Mechanisms

OrganismMIC Range (µg/mL)Mechanism Postulation
Staphylococcus aureus16–64Cell wall synthesis inhibition
Escherichia coli32–128DNA gyrase interference
Candida albicans64–256Ergosterol biosynthesis disruption

The hydrochloride salt’s improved solubility likely enhances bioavailability in microbiological media compared to neutral analogs .

Anticancer Activity

Preliminary in vitro data from analogous N-methylthiazolamines suggest:

  • Cytotoxicity: IC₅₀ values of 10–50 µM against MCF-7 (breast) and A549 (lung) carcinoma lines.

  • Apoptosis induction: Caspase-3/7 activation observed within 24–48 hours of exposure.

  • Synergistic effects: Enhanced efficacy when co-administered with doxorubicin in murine models.

Industrial and Pharmaceutical Applications

Agrochemical Development

Thiazole derivatives are integral to modern herbicides and fungicides. The methyl substitutions in this compound may confer:

  • Soil persistence: Reduced photodegradation due to steric shielding of the thiazole ring.

  • Selective phytotoxicity: Differential uptake between monocotyledonous and dicotyledonous plants.

Drug Discovery Scaffold

The compound serves as a versatile intermediate for:

  • Kinase inhibitors: Structural analogs show nanomolar affinity for EGFR and VEGFR-2.

  • Antipsychotic agents: Modulation of dopaminergic and serotonergic receptors in rodent models.

  • Antiviral candidates: Inhibition of HIV-1 protease in computational docking studies.

ParameterValue (Rat Model)Clinical Significance
LD₅₀ (oral)Est. 450–600 mg/kgModerate toxicity class
Skin IrritationSevere (undiluted)Requires PPE during handling
Ocular ExposureCorneal damageEmergency flushing imperative

Future Research Directions

Priority Investigations

  • Pharmacokinetic profiling: Oral bioavailability and blood-brain barrier penetration studies.

  • Structure-activity relationships: Systematic variation of methyl group positions.

  • Green synthesis routes: Catalytic methylation using dimethyl carbonate as a safer reagent.

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